Pirifibrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirifibrate is a hypolipemic agent primarily used in the treatment of hyperlipoproteinemias, which are conditions characterized by elevated levels of lipoproteins in the blood. This compound is known for its ability to reduce plasma cholesterol and triglyceride levels, making it a valuable therapeutic agent in managing cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirifibrate can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthesis typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through techniques such as distillation or crystallization to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pirifibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pirifibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and gene expression related to lipid regulation.
Medicine: Utilized in clinical trials for managing hyperlipoproteinemias and associated cardiovascular diseases.
Industry: Employed in the development of hypolipemic drugs and formulations.
Mechanism of Action
Pirifibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in fatty acid oxidation and lipid metabolism. As a result, there is an increase in the breakdown of fatty acids and a reduction in triglyceride levels in the blood. The compound also enhances the clearance of low-density lipoprotein cholesterol, thereby lowering overall cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
- Fenofibrate
- Gemfibrozil
- Ciprofibrate
- Bezafibrate
Comparison
Pirifibrate is unique in its high selectivity and potency for PPARα activation compared to other fibrates. This selectivity results in fewer side effects, particularly concerning liver and kidney function. Additionally, this compound has shown superior efficacy in reducing triglyceride levels and improving high-density lipoprotein cholesterol levels .
This compound stands out due to its balanced efficacy and safety profile, making it a preferred choice for patients with hyperlipoproteinemias who may have contraindications to other fibrates .
Properties
CAS No. |
55285-45-5 |
---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 |
InChI Key |
YJBIJSVYPHRVCI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl |
55285-45-5 | |
Synonyms |
(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride Bratenol EL-466 pirifibrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.